2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-17-10(16)8-6(2)4-11-12(9(8)15)5-7(13)14/h4H,3,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDBWBMIZPKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN(C1=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent . The resulting intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and acetic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl group (-COOEt) undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Basic Hydrolysis
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Product : 2-(5-Carboxy-4-methyl-6-oxopyridazin-1-yl)acetic acid.
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Yield : ~90% (based on analogous reactions in pyridazinone esters) .
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Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl.
Acidic Hydrolysis
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Product : Same carboxylic acid as above.
Key Data :
| Reaction Type | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Basic Hydrolysis | 10% KOH/EtOH | Reflux, 3 h | ~90 | |
| Acidic Hydrolysis | 5 N HCl | Reflux, 6 h | ~87 |
Amide Formation via Carboxylic Acid Coupling
The acetic acid moiety reacts with amines to form amides, facilitated by coupling agents. This is pivotal for synthesizing bioactive derivatives.
HATU-Mediated Coupling
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Conditions : HATU (1 eq), triethylamine (2 eq), DMF, 0°C → RT .
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Substrates : L-amino acid t-butyl esters (e.g., glycine, alanine).
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Product : -Arylacetamide pyridazinones.
Example Reaction :
Key Data :
| Coupling Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| HATU | EtN | DMF | 0°C → RT | 75–92 |
Condensation with Active Methylene Compounds
The pyridazinone ring participates in cyclocondensation reactions with reagents like malononitrile, forming fused heterocycles .
Reaction with Malononitrile
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Conditions : Malononitrile (1 eq), piperidine (catalytic), ethanol, reflux .
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Product : Pyridazin-6(1H)-imine derivatives.
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Mechanism : Knoevenagel condensation followed by cyclization.
Key Data :
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridazinone acetic acid | Malononitrile | EtOH, reflux | Pyridazin-imine | 70–85 |
Functionalization of the Pyridazinone Ring
The 6-oxo group and methyl substituent enable further modifications:
Nucleophilic Substitution at C-3
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Reagents : Arylhydrazines, hydroxylamine.
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Product : Hydrazone or oxime derivatives (observed in analogous pyridazinones) .
Oxidation of the Methyl Group
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Conditions : KMnO/HSO (hypothetical, based on pyridazine chemistry).
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Product : Carboxylic acid at C-4 (not directly reported but plausible).
Decarboxylation Reactions
Under thermal or acidic conditions, the acetic acid side chain may undergo decarboxylation:
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Conditions : Heating >150°C or HSO/Δ.
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Product : 5-Ethoxycarbonyl-4-methylpyridazin-6(1H)-one.
Esterification of the Acetic Acid Moiety
The carboxylic acid can be re-esterified with alcohols under acidic catalysis:
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Conditions : HSO, ROH, reflux.
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Product : Alkyl esters (e.g., methyl, benzyl).
Scientific Research Applications
General Synthesis Procedure
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Reagents :
- 5-Ethoxycarbonyl-4-methyl-6-oxopyridazine
- Ethyl bromoacetate
- Potassium carbonate
- Solvent (e.g., dimethylformamide)
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Procedure :
- Combine the pyridazine derivative with ethyl bromoacetate and potassium carbonate in a suitable solvent.
- Stir the mixture at room temperature for an extended period (e.g., 24 hours).
- Filter the reaction mixture and evaporate the solvent under reduced pressure.
- Purify the product through recrystallization.
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Yield and Characterization :
- Typical yields range from 70% to 80%.
- Characterization techniques include melting point determination, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the pyridazine ring can enhance antibacterial effects against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups.
- Case Study 2 : In vitro assays showed that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.
Potential Therapeutic Uses
Given its biological activities, this compound shows promise in various therapeutic areas:
- Antibiotic formulations : Its antimicrobial properties make it a candidate for new antibiotic drugs.
- Anti-inflammatory medications : Its ability to modulate inflammatory responses suggests potential use in treating conditions like arthritis or other inflammatory disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Case Study 1 |
| Anti-inflammatory | Reduction of cytokine levels | Case Study 2 |
| Cytotoxicity | Minimal cytotoxic effects on normal cells | Research Study A |
Mechanism of Action
The mechanism of action of 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyridazinone Core
- Compound A : 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1420794-89-3)
- Substituents :
- 4-Methoxy and 3-(4-methoxyphenyl) groups on the pyridazinone ring.
- Acetic acid linked to position 1.
- Key Differences :
- Methoxy groups are electron-donating, increasing ring stability but reducing aqueous solubility compared to the target’s ethoxycarbonyl group.
- Commercial Status: Discontinued (CymitQuimica, 2025), suggesting synthesis challenges or instability .
Heterocyclic Analogs with Modified Cores
- Compound B: ({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}thio)acetic acid (CAS 848369-74-4) Core Structure: Tetrahydropyrimidinone (partially saturated pyrimidine ring with one ketone group). Substituents:
- Ethoxycarbonyl and methyl groups at positions 5 and 4.
- Thioether-linked acetic acid.
- Key Differences :
- The pyrimidinone core lacks the pyridazinone’s adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- The thioether linkage may enhance redox sensitivity or metal chelation compared to the target’s direct acetic acid attachment.
Functional Group Comparison
Implications for Bioactivity
- Target Compound: The ethoxycarbonyl group may act as a prodrug motif, improving bioavailability, while the methyl group could stabilize the pyridazinone conformation.
- Compound B: The thioether and pyrimidinone core might target enzymes with sulfur-binding pockets (e.g., cysteine proteases), diverging from pyridazinone-based mechanisms.
Biological Activity
2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid (C10H12N2O5) is a synthetic compound that belongs to the pyridazine class of heterocyclic compounds. Its unique structure, characterized by an ethoxycarbonyl group and a pyridazine ring, suggests potential biological activities that are being explored in various research contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N2O5
- IUPAC Name : 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1(6H)-yl)acetic acid
- CAS Number : 2416233-79-7
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The compound has shown promise in several areas:
- Cardiovascular Effects : Similar compounds in the pyridazine family have been studied for their cardioactive properties. For instance, certain pyridazinones have demonstrated significant positive inotropic and vasodilator actions, suggesting that this compound may also influence cardiac function positively .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property is crucial for drug development, especially for conditions requiring modulation of enzyme activity .
- Antioxidant Activity : Some studies suggest that derivatives of pyridazines can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors. This interaction may lead to:
- Inhibition of Cyclic Nucleotide Phosphodiesterase (PDE) : Similar compounds have shown inhibition of PDEs, which play a significant role in regulating intracellular signaling pathways related to cardiovascular health .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(5-Carboxy-4-methyl-6-pyridazinone) | Structure | Cardioactive |
| 2-(5-Methoxycarbonyl-4-methyl-6-pyridazinone) | Structure | Antioxidant |
| 2-(5-Acetyl-4-methyl-6-pyridazinone) | Structure | Enzyme Inhibitor |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives from the pyridazine family. For example:
- Cardioactive Properties : A study highlighted that certain pyridazinones exhibited significant positive inotropic effects in animal models, indicating potential applications for heart disease treatments .
- Enzyme Interaction Studies : Research conducted on similar compounds demonstrated their ability to inhibit specific enzymes linked to metabolic disorders, supporting further investigation into the therapeutic potential of 2-(5-Ethoxycarbonyl-4-methyl-6-pyridazinone) .
- Antioxidant Studies : Investigations into the antioxidant capacity of related compounds revealed promising results, suggesting that 2-(5-Ethoxycarbonyl-4-methyl-6-pyridazinone) could also possess protective effects against oxidative stress .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridazine ring formation followed by esterification. A common approach involves cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst facilitates the formation of pyridazine intermediates . Subsequent esterification with ethyl chloroformate or ethanol under anhydrous conditions introduces the ethoxycarbonyl group. Purification is often achieved via recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the ethoxycarbonyl group (δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) and the pyridazine ring protons (δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, using a C18 column and mobile phases like ammonium acetate buffer (pH 6.5) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield and scalability for pharmacological studies?
- Methodological Answer : Yield optimization requires careful control of reaction parameters:
- Temperature : Refluxing in acetic acid at 110–120°C improves cyclization efficiency .
- Catalysts : Sodium acetate or triethylamine accelerates esterification while minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
Scalability is tested using fractional factorial experimental designs to identify critical variables (e.g., reagent stoichiometry, reaction time) .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid false positives) .
- Structural Analogues : Compare activity of the parent compound with derivatives (e.g., replacing the ethoxycarbonyl group with amides) to isolate pharmacophore contributions .
- Dose-Response Curves : Use sigmoidal modeling (e.g., Hill equation) to differentiate between efficacy and potency .
Q. How can computational methods predict the stability of this compound under varying storage conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies to identify labile groups (e.g., ester linkages). Molecular dynamics simulations predict degradation pathways under stressors like humidity or elevated temperatures. Experimentally, accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products like free acetic acid or pyridazine ring-opened species .
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : A split-plot design with randomized blocks is effective:
- Main Plots : Vary core substituents (e.g., methyl vs. halogen groups at position 4).
- Subplots : Modify ester groups (e.g., ethoxycarbonyl vs. tert-butoxycarbonyl).
- Replicates : Use 4–6 replicates to account for biological variability .
Multivariate analysis (e.g., PCA) identifies dominant structural features correlated with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
